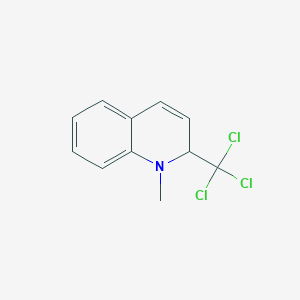
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is not fully understood. However, several studies have suggested that it may exert its biological effects through the modulation of various signaling pathways. For example, it has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity. Additionally, this compound has been found to possess antioxidant activity, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one may exhibit toxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one. One area of interest is the development of novel anticancer drugs based on this compound. Several studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more potent and selective derivatives. Finally, more studies are needed to evaluate the safety and toxicity of this compound, which will be critical for its potential use in clinical settings.
Synthesis Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 3-chloro-2-methylaniline with 2-cyanobenzaldehyde in the presence of a base. The resulting product is then subjected to a cyclization reaction to obtain the final compound.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown promising antimicrobial activity against a variety of bacterial and fungal strains.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-12(16)6-4-8-13(10)18-9-17-15(19)11-5-2-3-7-14(11)18/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTADFVKLFDJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=NC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-1-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B432372.png)
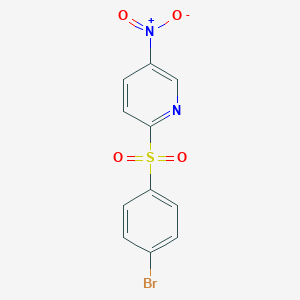
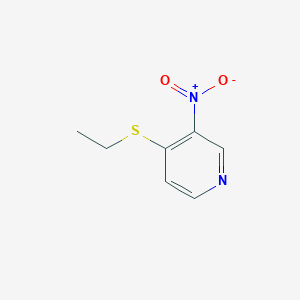
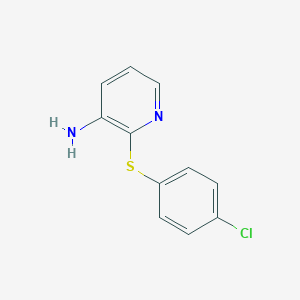
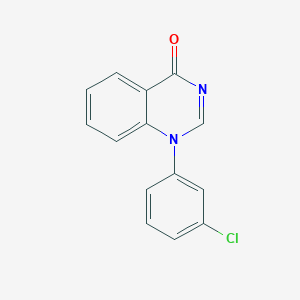
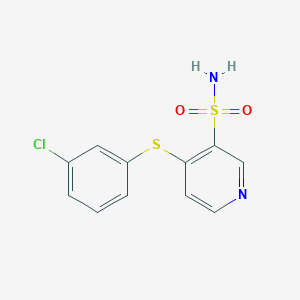
![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinol](/img/structure/B432528.png)


![2-[(4-Bromo-3-methylphenyl)sulfonyl]-5-nitropyridine](/img/structure/B432613.png)
![2-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B432617.png)
![4-{[6-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B432620.png)

